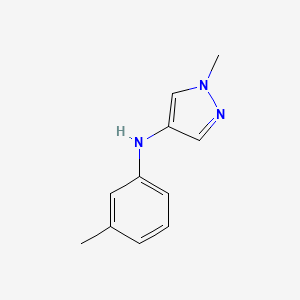
1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 3-methylphenylhydrazine with 1-methyl-3-oxobutan-1-amine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and microwave irradiation can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced pyrazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), acids, bases.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, modulating their activity and resulting in desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine: Similar in structure but contains a benzimidazole ring instead of a pyrazole ring.
4-Acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide: Contains a pyrrole ring and has different functional groups.
1,2,4-Triazole Derivatives: Share a similar nitrogen-containing heterocyclic structure but differ in the number and position of nitrogen atoms
Uniqueness
1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-methyl-N-(3-methylphenyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-9-4-3-5-10(6-9)13-11-7-12-14(2)8-11/h3-8,13H,1-2H3 |
InChI Key |
FYFDCJZBSWZUAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Aminomethyl)oxan-4-yl]ethan-1-one hydrochloride](/img/structure/B13247941.png)
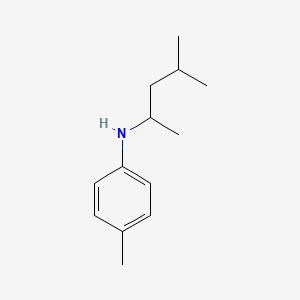
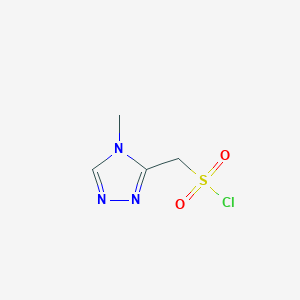
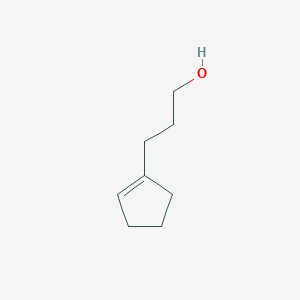


![6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13247964.png)
![7-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13247972.png)
![3-(Chloromethyl)-3-(methoxymethyl)bicyclo[3.1.0]hexane](/img/structure/B13247982.png)
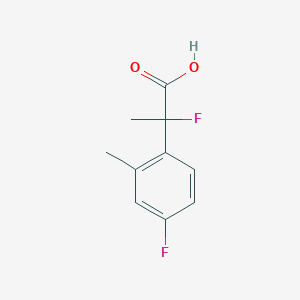
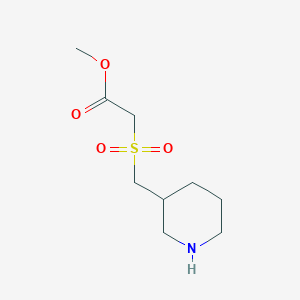
![3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248012.png)
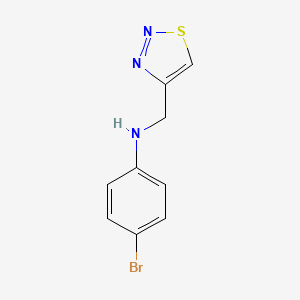
![4-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13248019.png)
